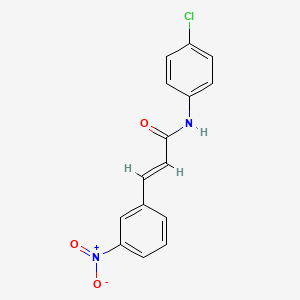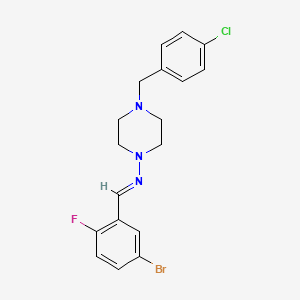![molecular formula C13H16N6O3S2 B5538821 ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate](/img/structure/B5538821.png)
ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}thio)-5-pyrimidinecarboxylate" belongs to a class of heterocyclic compounds known for their diverse biological activities. Heterocyclic chemistry is an area of organic chemistry pertaining to the synthesis, properties, and applications of these compounds, which include various ring structures differing from the typical benzene ring by containing other elements (such as sulfur, nitrogen, or oxygen) in the ring.
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multi-step reactions starting from simple precursors. For example, Youssef et al. (2013) described the synthesis of ethyl 7-amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-5-aryl-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate by reacting 4-(2-aminothiazol-4-yl)-3-methyl-5-oxo-1-phenyl-2-pyrazoline with arylidene ethyl cyanoacetate, demonstrating a typical procedure for constructing such complex molecules (Youssef, M., Abbady, M. S., Ahmed, R. A., & Omar, Ahmed A., 2013).
Molecular Structure Analysis
Molecular structure analysis often involves X-ray crystallography, NMR spectroscopy, and computational methods to determine the arrangement of atoms within the molecule. For instance, Wu et al. (2005) studied the molecular structures of related pyrazole carboxylates, revealing intramolecular hydrogen bonding patterns and providing insights into the three-dimensional arrangement of atoms in similar compounds (Wu, Chao et al., 2005).
Chemical Reactions and Properties
These compounds undergo various chemical reactions, including cyclization, alkylation, and condensation, to form new heterocyclic systems. Albreht et al. (2009) described transformations of related thiazole carboxylates into substituted pyridine derivatives, showcasing the reactivity of such molecules (Albreht, Alen et al., 2009).
Physical Properties Analysis
The physical properties, such as melting point, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. While specific data on the target compound was not found, related studies provide a foundation for predicting physical behaviors based on structural similarities.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, define the applications and synthesis routes of these compounds. The work by Gajjala et al. (2022) on novel pyrimidine derivatives showcases typical chemical behaviors, including catalyzed synthesis and antioxidant activity, relevant to understanding the chemical properties of the target compound (Gajjala, Raghavendra Reddy et al., 2022).
科学的研究の応用
Synthesis and Chemical Properties
- The compound has been used in the preparation of various heterocyclic systems, showing its versatility in chemical synthesis. For instance, its transformation into related heterocyclic systems via reaction with various reagents has been explored, indicating its potential in developing biocidal properties against bacteria and fungi (Youssef et al., 2011).
- Additionally, the compound serves as a building block in the synthesis of complex molecules like thiazolopyrimidines, which can be further modified for various applications (Sherif et al., 1993).
Biological Activities
- The compound has shown promise in the development of new pharmaceutical agents. For example, it has been used in the synthesis of molecules with significant antimicrobial activity against various pathogens, indicating its potential in creating new antibiotics or antifungal agents (Sirakanyan et al., 2015).
- Its derivatives have also been tested for antioxidant properties, further highlighting its potential in medicinal chemistry and drug development (Youssef & Amin, 2012).
Potential in Cancer Research
- There is emerging interest in utilizing derivatives of this compound in cancer research. For instance, certain derivatives have shown effectiveness in inducing apoptosis in breast cancer cells, suggesting a potential role in cancer therapy (Gad et al., 2020).
将来の方向性
特性
IUPAC Name |
ethyl 4-amino-2-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N6O3S2/c1-3-9-18-19-13(24-9)16-8(20)6-23-12-15-5-7(10(14)17-12)11(21)22-4-2/h5H,3-4,6H2,1-2H3,(H2,14,15,17)(H,16,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQKVWQSPRXQNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CSC2=NC=C(C(=N2)N)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N6O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-amino-2-({2-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl}sulfanyl)pyrimidine-5-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinamine hydrochloride](/img/structure/B5538738.png)
![3-amino-N,4,5,6-tetramethyl-N-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5538741.png)
![6-methyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5538749.png)


![N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5538774.png)
![methyl 8-methoxy-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazole-2-carboxylate](/img/structure/B5538783.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B5538787.png)

![N-(4-{[(2-methoxy-5-methylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5538801.png)
![2-methoxy-4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]quinoline](/img/structure/B5538804.png)
![5-methyl-3-phenyl-6-propyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5538823.png)
![N-[3-(acetylamino)phenyl]-2,6-dichlorobenzamide](/img/structure/B5538842.png)
